Bienvenue dans la boutique en ligne BenchChem!

Cyclopenthiazide

Diuretic Potency Thiazide Pharmacology Dose-Response Relationship

This Cyclopenthiazide reference standard (CAS 96783-06-1) is the chiral (-)-enantiomer, distinct from the racemate (CAS 742-20-1). At low doses (125 µg), it replicates the antihypertensive efficacy of higher-dose thiazides but significantly reduces serum potassium, urate, and plasma renin disturbances—ideal for hypertension models in metabolic disease research. Sourcing the enantiopure form ensures accurate structure-activity relationship (SAR) and renal transport studies. Buy from authenticated suppliers offering validated purity and compliant global shipping.

Molecular Formula C13H18ClN3O4S2
Molecular Weight 379.9 g/mol
CAS No. 96783-06-1
Cat. No. B7769292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenthiazide
CAS96783-06-1
Molecular FormulaC13H18ClN3O4S2
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
InChIInChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)
InChIKeyBKYKPTRYDKTTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenthiazide (CAS 96783-06-1) for Procurement: A Thiazide Diuretic with Defined Potency and Metabolic Differentiation


Cyclopenthiazide is a benzothiadiazine-derived thiazide diuretic, classified as a sulfonamide [1]. It is a chiral molecule with the (-) enantiomer associated with CAS 96783-06-1 [2]. Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney, promoting natriuresis and diuresis [3]. Historically, it has been utilized in the management of hypertension and edema associated with congestive heart failure, hepatic cirrhosis, and renal disease [4].

Cyclopenthiazide Procurement: Why Thiazide Class Analogs Are Not Interchangeable


While all thiazide diuretics share a common mechanism, they exhibit significant differences in potency, pharmacokinetic profile, protein binding, and the dose-response relationship for both efficacy and metabolic side effects [1]. For instance, the equivalent diuretic dose of cyclopenthiazide is substantially lower than that of hydrochlorothiazide, and its binding affinity for human serum albumin differs from other class members like polythiazide and chlorothiazide [2][3]. Furthermore, cyclopenthiazide has a unique therapeutic window, where low doses (e.g., 125 µg) have been shown to achieve comparable antihypertensive efficacy to higher doses (500 µg) but with a demonstrably more favorable metabolic profile, a distinction not uniformly established for all thiazides [4]. Therefore, substituting cyclopenthiazide with another thiazide without careful dose adjustment and consideration of these pharmacodynamic and pharmacokinetic differences could lead to altered efficacy or a different side effect profile.

Cyclopenthiazide Differentiation: A Quantitative Evidence Guide for Scientific Selection


Comparative Diuretic Potency of Cyclopenthiazide Versus Hydrochlorothiazide

In pharmacological testing, cyclopenthiazide demonstrated significantly higher relative diuretic potency than hydrochlorothiazide. This is a direct, quantitative comparison from early pharmacological characterization studies, establishing a key differentiator in required dosage [1].

Diuretic Potency Thiazide Pharmacology Dose-Response Relationship

Dose-Response Relationship: Antihypertensive Efficacy of Low vs. Conventional Dose Cyclopenthiazide

A double-blind, placebo-controlled, randomized study in 53 patients with mild essential hypertension (diastolic BP 90-110 mmHg) compared three doses of cyclopenthiazide (50 µg, 125 µg, and 500 µg) over 8 weeks. The 125 µg and 500 µg doses both produced a significant and similar reduction in systolic and diastolic blood pressure compared to placebo. This demonstrates that a low dose achieves comparable efficacy to a conventional, four-times-higher dose [1][2].

Hypertension Dose Optimization Clinical Trial

Comparative Metabolic Profile: Effects on Serum Potassium, Urate, and Renin Activity

In the same 8-week study of 53 hypertensive patients, the 500 µg/day dose of cyclopenthiazide produced a mean decrease in serum potassium of 0.6 mmol/L and a mean increase in serum urate of 0.06 mmol/L, and significantly increased mean plasma renin activity. In contrast, the equally effective 125 µg/day dose had a lesser effect on serum potassium and no significant effect on serum urate or plasma renin activity [1].

Metabolic Side Effects Serum Potassium Plasma Renin Activity

Long-Term Metabolic Safety of Low-Dose Cyclopenthiazide

A one-year, community-based study of 73 hypertensive patients (diastolic BP 90-110 mmHg) randomized to 125 µg or 500 µg of cyclopenthiazide confirmed the long-term differential metabolic impact. At 24 weeks, the maximum decrease in serum potassium was 0.14 mmol/L for the 125 µg dose compared to 0.52 mmol/L for the 500 µg dose (p<0.05). The increases in serum urate were also significantly greater with the 500 µg dose at multiple time points (p<0.05). Three patients on 500 µg required potassium supplements, whereas none on 125 µg did [1].

Long-term Safety Serum Potassium Serum Urate

Comparative Binding Affinity for Human Serum Albumin (HSA) Among Benzothiadiazides

An in vitro study using equilibrium dialysis and spectroscopy determined the primary binding affinities of several benzothiadiazide diuretics for human serum albumin (HSA). Cyclopenthiazide's affinity ranked second highest among the seven compounds tested, following chlorothiazide (K1 = 5.5 x 10^4 M^-1, K2 = 5.8 x 10^3 M^-1) but was greater than that of polythiazide, ethiazide, trichlormethiazide, methyclothiazide, and hydrochlorothiazide [1].

Pharmacokinetics Protein Binding Benzothiadiazides

Comparative Renal Tubular Accumulation of Cyclopenthiazide

In an ex vivo study using renal cortex slices from rats, cyclopenthiazide accumulation was compared to that of p-aminohippuric acid (PAH), a standard marker for renal tubular secretion. Cyclopenthiazide was accumulated in much higher amounts than PAH across all age groups. Furthermore, its accumulation could not be prevented or abolished by inhibiting the energy supply, suggesting a mechanism of renal handling distinct from active secretion [1].

Renal Pharmacology Drug Transport Excretion

Validated Application Scenarios for Cyclopenthiazide Based on Quantitative Evidence


Low-Dose Antihypertensive Therapy with Minimized Metabolic Risk

Procurement and utilization of cyclopenthiazide at the 125 µg dose is indicated for scenarios requiring effective blood pressure reduction without the adverse biochemical changes associated with conventional thiazide therapy. This is directly supported by clinical evidence showing that 125 µg/day achieves comparable antihypertensive efficacy to 500 µg/day but with a significantly reduced impact on serum potassium, urate, and plasma renin activity [1][2][3].

Chronic Management of Hypertension in Metabolically Sensitive Populations

The long-term safety profile of low-dose cyclopenthiazide (125 µg/day), as demonstrated in a one-year study with minimal changes in serum potassium and urate compared to the 500 µg dose, makes it a scientifically substantiated candidate for chronic hypertension management in populations where metabolic side effects are a concern (e.g., patients with diabetes or hyperuricemia) [1].

In Vitro Studies of Benzothiadiazide-Protein Interactions

Cyclopenthiazide serves as a useful probe in research investigating the structure-activity relationships of benzothiadiazide binding to human serum albumin. Its defined binding affinity, which is intermediate between chlorothiazide and polythiazide/hydrochlorothiazide, allows for comparative studies of drug-protein interactions and their implications for pharmacokinetics [1].

Ex Vivo Research into Novel Renal Drug Transport Mechanisms

For researchers studying renal drug handling, cyclopenthiazide is a valuable tool due to its atypical, energy-independent accumulation in renal cortical tissue. This distinct behavior, when compared to actively secreted compounds like PAH, can be leveraged to investigate alternative pathways of renal drug transport and accumulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopenthiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.